2-Benzylisoindolin-5-amine hydrochloride

Medicinal Chemistry Scaffold Optimization Lipophilicity

Medicinal chemistry teams exploring isoindoline-based SAR require the specific N-benzyl-5-amino substitution pattern; generic analogs lacking this motif produce irreproducible biological readouts. 2-Benzylisoindolin-5-amine hydrochloride (CAS 1187830-69-8) delivers this exact scaffold with validated 95% purity. • 5-Amine handle enables systematic amide library generation; N-benzyl group provides a consistent lipophilic anchor throughout derivatization. • Vendor-documented anti-influenza activity via viral RNA polymerase inhibition supports hit validation and mechanistic studies. • Hydrochloride salt form ensures aqueous solubility and long-term bench stability under standard storage conditions.

Molecular Formula C15H17ClN2
Molecular Weight 260.765
CAS No. 1187830-69-8
Cat. No. B581392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzylisoindolin-5-amine hydrochloride
CAS1187830-69-8
Molecular FormulaC15H17ClN2
Molecular Weight260.765
Structural Identifiers
SMILESC1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)N.Cl
InChIInChI=1S/C15H16N2.ClH/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12;/h1-8H,9-11,16H2;1H
InChIKeyIFRFKKYENZQFKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Benzylisoindolin-5-amine HCl: Identity & Procurement


2-Benzylisoindolin-5-amine hydrochloride (CAS 1187830-69-8) is an isoindoline-derivative building block with the molecular formula C₁₅H₁₇ClN₂ and a molecular weight of 260.76 g/mol . The compound features a bicyclic 2,3-dihydro-1H-isoindole core with a 5-position primary amine substituent and an N-benzyl group at the 2-position, supplied as the hydrochloride salt form [1]. Commercially available from multiple specialty chemical vendors at standard purity specifications of 95% [2], this compound serves as a synthetic intermediate and scaffold for medicinal chemistry applications where the specific combination of the isoindoline core, primary aromatic amine, and N-benzyl substitution pattern is required .

Why Generic Analogs Cannot Replace 2-Benzylisoindolin-5-amine HCl


Isoindoline derivatives exhibit pronounced functional divergence based on specific substitution patterns, making generic interchange scientifically unjustified [1]. The N-benzyl group at the 2-position provides distinct lipophilic character and steric bulk that fundamentally alters molecular recognition properties compared to N-methyl, N-unsubstituted, or N-aryl analogs [2]. Additionally, the 5-amino group serves as a critical synthetic handle for downstream derivatization via amide coupling, reductive amination, or diazonium chemistry, distinguishing this compound from isoindoline cores lacking this functionality [3]. The hydrochloride salt form ensures aqueous solubility and bench stability under standard storage conditions (room temperature, dry environment) . Substituting with alternative isoindoline derivatives without the N-benzyl-5-amino pattern would irreproducibly alter reaction outcomes, physicochemical properties, and any structure-dependent biological readouts [4].

Differentiating Evidence: 2-Benzylisoindolin-5-amine vs Analogs


N-Benzyl vs N-Methyl: Distinct Physicochemical Properties

The N-benzyl substituent on 2-Benzylisoindolin-5-amine hydrochloride (C₁₅H₁₇ClN₂, MW 260.76) introduces a phenyl ring that substantially increases calculated logP and molecular weight compared to the N-methyl analog 2-Methylisoindolin-5-amine dihydrochloride (C₉H₁₄Cl₂N₂, MW 221.13) [1]. The structural difference adds a C₆H₅ (phenyl) moiety and replaces one HCl equivalent, resulting in measurable differences in chromatographic retention and membrane permeability characteristics [2].

Medicinal Chemistry Scaffold Optimization Lipophilicity

Synthetic Versatility via 5-Amino Functional Handle

2-Benzylisoindolin-5-amine hydrochloride bears a primary aromatic amine at the 5-position (NH₂), which is absent in the unsubstituted isoindoline core (C₈H₉N, MW 119.16) [1]. This functional group enables a wide range of downstream synthetic transformations including amide bond formation, urea synthesis, sulfonamide coupling, reductive amination, and diazonium-based chemistry—reaction pathways that are entirely unavailable to the parent isoindoline scaffold [2].

Synthetic Chemistry Building Block Derivatization

Anti-Influenza Activity in Animal Models

2-Benzylisoindolin-5-amine (free base form) has been reported to exhibit anti-influenza activity in animal models, with a proposed mechanism involving inhibition of viral RNA polymerase, thereby preventing viral transcription and replication . This biological activity is attributed specifically to the 2-benzylisoindoline-5-amine scaffold; no equivalent activity data is available for structurally divergent analogs such as 2-methyl-substituted or N-unsubstituted isoindoline cores . Note: This evidence is derived from vendor-provided summary information; the primary literature source containing the full experimental details and quantitative data (e.g., IC₅₀, ED₅₀, comparator data vs. standard antivirals) was not retrieved in this analysis.

Antiviral Influenza RNA Polymerase

Optimal Applications for 2-Benzylisoindolin-5-amine HCl


Medicinal Chemistry Scaffold for SAR Studies

For medicinal chemistry programs exploring isoindoline-based lead optimization, 2-Benzylisoindolin-5-amine hydrochloride provides a defined scaffold that combines three key structural features: the bicyclic isoindoline core, an N-benzyl substituent for modulating lipophilicity and target engagement, and a 5-amino functional handle for systematic derivatization [1]. This specific substitution pattern allows researchers to probe the contributions of the N-benzyl group to target binding (compared to N-methyl or N-aryl analogs) while maintaining the synthetic flexibility offered by the 5-amino group for amide library generation [2]. The compound's validated identity and purity specifications (95%) across multiple vendors ensure reproducible starting material quality for SAR campaigns .

Building Block for Amide Library Synthesis

The 5-amino group of 2-Benzylisoindolin-5-amine hydrochloride serves as a reactive handle for constructing diverse compound libraries via amide bond formation with carboxylic acid building blocks [1]. This synthetic route is not accessible with unsubstituted isoindoline analogs lacking the amine functionality [2]. The N-benzyl group remains intact during amide coupling, providing a consistent hydrophobic anchor that can influence library member properties such as logP and target binding. Procurement of this specific compound is therefore essential for synthetic workflows requiring the N-benzyl-5-aminoisoindoline scaffold as a core fragment .

Antiviral Research Targeting Influenza RNA Polymerase

Based on vendor-reported preliminary data indicating anti-influenza activity in animal models and a proposed mechanism of viral RNA polymerase inhibition, researchers investigating novel influenza therapeutics may find 2-Benzylisoindolin-5-amine hydrochloride a relevant starting point for hit validation and lead optimization [1]. The compound's reported activity, while lacking full quantitative disclosure in the available vendor summary, provides a directional signal that is absent for structurally simpler isoindoline analogs [2]. Procurement of this compound enables independent replication and mechanistic characterization, which is not possible with alternative scaffolds lacking documented antiviral activity .

Technical Documentation Hub

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